tert-Butoxycarbonyl-D-valine

Chiral Analysis Enantiopurity Determination Metal-Organic Frameworks

tert-Butoxycarbonyl-D-valine (Boc-D-Valine, CAS 22838-58-0) is an N-α-protected D-enantiomer of the branched-chain amino acid valine, bearing the acid-labile tert-butoxycarbonyl (Boc) protecting group. Widely employed as a chiral building block in solid-phase peptide synthesis (SPPS), its documented physical properties include a melting point of 164–165 °C (free acid polymorph) and a specific optical rotation of [α]D = +6.25° (c = 1, acetic acid), which provides a quantitative benchmark for enantiomeric identity verification upon receipt.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 22838-58-0
Cat. No. B558431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butoxycarbonyl-D-valine
CAS22838-58-0
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1
InChIKeySZXBQTSZISFIAO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butoxycarbonyl-D-valine (Boc-D-Valine) CAS 22838-58-0: Baseline Identity and Procurement Specifications


tert-Butoxycarbonyl-D-valine (Boc-D-Valine, CAS 22838-58-0) is an N-α-protected D-enantiomer of the branched-chain amino acid valine, bearing the acid-labile tert-butoxycarbonyl (Boc) protecting group . Widely employed as a chiral building block in solid-phase peptide synthesis (SPPS), its documented physical properties include a melting point of 164–165 °C (free acid polymorph) and a specific optical rotation of [α]D = +6.25° (c = 1, acetic acid), which provides a quantitative benchmark for enantiomeric identity verification upon receipt [1]. As the D-configured isomer, it is structurally and functionally distinct from its L-counterpart (Boc-L-Valine, CAS 13734-41-3), enabling access to D-amino acid-containing peptides with altered secondary structure propensities and resistance to endogenous proteases [2].

Why Boc-D-Valine CAS 22838-58-0 Cannot Be Interchanged with Boc-L-Valine, Boc-DL-Valine, or Fmoc-D-Valine in Peptide Synthesis


Substituting Boc-D-Valine with its racemic Boc-DL-Valine (CAS 54895-12-4), its enantiomer Boc-L-Valine (CAS 13734-41-3), or its orthogonal Fmoc-protected analog Fmoc-D-Valine (CAS 84624-17-9) introduces distinct and often unacceptable risks. Chirality dictates supramolecular assembly: Doi et al. demonstrated that Boc-D-Valine-derived bolaform amides form crystalline β-sheet ribbons with hydrogen-bonding patterns and side-chain arrangements that are fundamentally different from those formed by Boc-L-Valine congeners [1]. Racemic Boc-DL-Valine produces an achiral meso-structure that abolishes these chirality-dependent properties [1]. In addition, ligand-exchange HPLC reveals that Boc-protected amino acids achieve baseline enantiomeric resolution, whereas Fmoc-protected amino acids are not satisfactorily resolved under identical conditions, complicating quality control [2]. Procurement of the incorrect protecting group (Boc vs. Fmoc) further enforces an incompatible deprotection strategy—acidolysis (TFA) versus base-mediated (piperidine) cleavage—which is mutually exclusive in standard SPPS protocols [3].

Quantitative Differentiation of Boc-D-Valine (22838-58-0) Against Closest Analogs: A Head-to-Head Evidence Guide


Chiral MOF ¹³C Solid-State NMR: 1.3 ppm Chemical Shift Separation Between Boc-D-Valine and Boc-L-Valine Enantiomers

Tay et al. demonstrated that the chiral metal-organic framework S-Mg2(dobpdc) resolves Boc-D-valine from Boc-L-valine by ¹³C solid-state NMR with a chemical shift difference of up to 1.3 ppm between enantiomers, providing a quantitative spectroscopic fingerprint for D-configuration verification [1]. This resolution is observed without derivatization and persists following thermolytic deprotection of the Boc group [1].

Chiral Analysis Enantiopurity Determination Metal-Organic Frameworks

Total Synthesis of ACV Antibiotic Precursor: 23% Overall Yield from D-Valine Using Boc-D-Valine Strategy

In the total synthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), the biosynthetic precursor of penicillins and cephalosporins, the classical route employed fully protected N-Boc-S-trityl-δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine bisbenzhydryl ester. Sequential deprotection yielded ACV in 23% overall yield from D-valine [1]. This established Boc-D-Valine as the required enantiomer for ACV construction, as the L-valine isomer cannot substitute in the biosynthetic pathway to bioactive β-lactams [2].

Antibiotic Biosynthesis β-Lactam Precursors Total Synthesis

Commercial Enantiopurity Specifications: Boc-D-Valine (≥98% purity, +5.0° to +8.0° [α]D) vs. Racemic Boc-DL-Valine (≥98% purity, no optical activity)

Commercial Boc-D-Valine (CAS 22838-58-0) is supplied with quantitative specifications including HPLC purity ≥98.0 area%, neutralization titration purity ≥98.0%, and specific rotation [α]²⁰/D of +5.0 to +8.0° (c = 1, AcOH) . In contrast, racemic Boc-DL-Valine (CAS 54895-12-4) is available at ≥98.0% purity but exhibits no net optical rotation, making the specific rotation value a critical differentiator for procurement verification . Boc-DL-Valine also displays a markedly different melting point of 112–114 °C compared to the 164–165 °C of optically pure Boc-D-Valine [1].

Enantiomeric Purity Optical Rotation Procurement Specifications

Diastereomer Synthesis: Boc-D-Valine Enables Selective Access to L-Tic/D-Tic Hybrid Scaffolds with Defined Stereochemical Outcomes

In the synthesis of diastereomeric opioid ligand scaffolds (compounds 12 and 31–33), N-Boc-D-valine was coupled with 7-hydroxy-D-Tic-OH or 7-hydroxy-L-Tic-OH to yield distinct diastereomers with controlled stereochemistry [1]. Parallel reactions using N-Boc-L-valine yielded the corresponding enantiomeric series, demonstrating that the chirality of the Boc-valine building block directly programs the final diastereomeric outcome [1]. This chiral pool strategy avoids chiral resolution steps, in contrast to approaches starting from racemic or achiral precursors.

Diastereoselective Synthesis Opioid Ligands Chiral Pool Strategy

Optimal Application Scenarios for Boc-D-Valine (CAS 22838-58-0) Based on Quantitative Differentiation Evidence


Boc-SPPS Synthesis of D-Valine-Containing Therapeutic Peptides Requiring Protease Resistance

Boc-D-Valine is the standard building block for introducing D-valine residues via Boc solid-phase peptide synthesis (SPPS) . The D-configuration confers resistance to endogenous mammalian proteases, which are stereospecific for L-amino acids. The compound's certified specific rotation (+5.0° to +8.0°) and melting point (164–165 °C) enable incoming QC verification to ensure enantiopurity before SPPS resin loading, mitigating the risk of incorporating racemic valine that would compromise peptide bioactivity and crystallinity .

Synthesis of β-Lactam Antibiotic Precursors (ACV Tripeptide) and Related D-Valine-Dependent Natural Products

The total synthesis of ACV, the universal biosynthetic precursor of penicillins and cephalosporins, mandates the use of D-valine; the L-enantiomer cannot be processed by ACV synthetase . The published route delivers ACV in 23% overall yield from D-valine using a Boc protection strategy . Boc-D-Valine thus serves as the essential chiral starting material for medicinal chemistry programs aiming to access or modify this β-lactam pharmacophore.

Chiral Pool Diastereomer Synthesis for Structure-Activity Relationship (SAR) Studies

When medicinal chemistry programs require systematic exploration of stereochemistry at the valine residue, Boc-D-Valine provides a pre-defined D-configuration that eliminates the need for late-stage chiral separation. As demonstrated in opioid ligand SAR studies, Boc-D-Valine and Boc-L-Valine each direct the synthesis toward distinct diastereomeric product series, enabling parallel SAR profiling without racemate deconvolution .

Enantiopurity Method Development and QC Reference Standard Using ¹³C Solid-State NMR with Chiral MOFs

Boc-D-Valine can serve as a reference standard in ¹³C solid-state NMR methods that use chiral metal-organic frameworks such as S-Mg₂(dobpdc) for enantiomeric discrimination. The 1.3 ppm chemical shift separation between Boc-D- and Boc-L-valine enantiomers provides a quantitative basis for developing QC assays for incoming amino acid derivatives, applicable in GMP peptide manufacturing environments .

Technical Documentation Hub

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